molecular formula C8H11Cl2N3 B595192 N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride CAS No. 1289387-53-6

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Cat. No. B595192
CAS RN: 1289387-53-6
M. Wt: 220.097
InChI Key: JTLAEPBLVQXNTL-UHFFFAOYSA-N
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Description

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It has an average mass of 220.099 Da and a monoisotopic mass of 219.033005 Da . This compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropanamine group attached to a chloropyrazinyl group . The exact spatial configuration of these groups would depend on the specific synthesis process and the conditions under which the compound is stored and used.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H11Cl2N3, an average mass of 220.099 Da, and a monoisotopic mass of 219.033005 Da .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug-drug interactions and metabolism. This work reviews the potency and selectivity of inhibitors for major hepatic CYP isoforms, which is vital for predicting drug interactions (Khojasteh et al., 2011).

1-Methylcyclopropene and Ethylene Inhibition

1-Methylcyclopropene's role in inhibiting ethylene action in a broad range of fruits, vegetables, and floriculture crops highlights its importance in understanding plant growth and development processes. This compound serves as a significant tool for scientific advances in plant biology (Blankenship & Dole, 2003).

Hexaazatriphenylene Derivatives in Organic Materials

The review on Hexaazatriphenylene (HAT) derivatives encompasses synthesis, molecular design, self-organization, and device applications. It illustrates the application of HAT as a basic scaffold in organic materials and nanoscience, highlighting its role in semiconductor, sensor, and energy storage applications (Segura et al., 2015).

Synthesis and Applications of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles and their extensive biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underlines the chemical's potential in medicinal chemistry. This review summarizes the methodologies for synthesizing these compounds and their significance in drug development (Dar & Shamsuzzaman, 2015).

Antimicrobial Triclosan and Environmental Impact

A comprehensive review of triclosan's occurrence, toxicity, and degradation highlights the environmental impact of this widely used antimicrobial agent. Understanding triclosan's behavior in the environment is critical for assessing its risks and developing safer alternatives (Bedoux et al., 2012).

Safety and Hazards

According to the safety data sheet, N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is classified as a skin irritant (Category 2) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLAEPBLVQXNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=CN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725508
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289387-53-6
Record name N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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